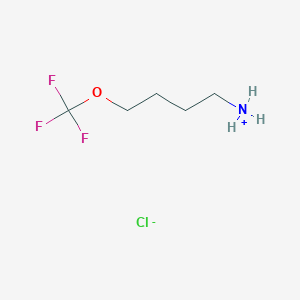

4-Trifluoromethoxy-butyl-ammonium;chloride

CAS No.:

Cat. No.: VC13526441

Molecular Formula: C5H11ClF3NO

Molecular Weight: 193.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11ClF3NO |

|---|---|

| Molecular Weight | 193.59 g/mol |

| IUPAC Name | 4-(trifluoromethoxy)butylazanium;chloride |

| Standard InChI | InChI=1S/C5H10F3NO.ClH/c6-5(7,8)10-4-2-1-3-9;/h1-4,9H2;1H |

| Standard InChI Key | MJWJHLJNEJOIEX-UHFFFAOYSA-N |

| SMILES | C(CCOC(F)(F)F)C[NH3+].[Cl-] |

| Canonical SMILES | C(CCOC(F)(F)F)C[NH3+].[Cl-] |

Introduction

Chemical Structure and Nomenclature

The systematic name 4-trifluoromethoxy-butyl-ammonium chloride denotes a quaternary ammonium ion with a butyl chain bearing a trifluoromethoxy substituent at the fourth carbon, paired with a chloride anion. The molecular formula is C₅H₁₁F₃NOCl, with a molecular weight of 217.60 g/mol (calculated). The trifluoromethoxy group introduces strong electronegativity, influencing the compound’s polarity and reactivity .

Structural Features

-

Quaternary ammonium core: A central nitrogen atom bonded to four alkyl/aryl groups, with one being the 4-trifluoromethoxy-butyl chain.

-

Trifluoromethoxy substituent: The -OCF₃ group enhances lipophilicity and electron-withdrawing effects, altering solubility and catalytic properties .

-

Chloride counterion: Balances the positive charge on the ammonium center, affecting crystalline structure and solubility .

Synthesis and Purification

Synthetic Pathways

While no direct synthesis of 4-trifluoromethoxy-butyl-ammonium chloride is documented, analogous methods for quaternary ammonium salts suggest the following routes:

Route 1: Alkylation of Amines

Reacting 4-trifluoromethoxy-1-bromobutane with a tertiary amine (e.g., trimethylamine) in a polar solvent like acetonitrile:

\text{(CF₃O)(CH₂)₃CH₂Br + N(CH₃)₃ → [(CF₃O)(CH₂)₃CH₂N(CH₃)₃]^+Br^-}

Ion exchange with AgCl yields the chloride salt .

Route 2: Direct Quaternization

Using 4-trifluoromethoxybutyl chloride and ammonia under high pressure:

\text{(CF₃O)(CH₂)₃CH₂Cl + NH₃ → [(CF₃O)(CH₂)₃CH₂NH₃]^+Cl^-}

This method avoids noble metal catalysts, aligning with industrial scalability .

Purification Techniques

-

Recrystallization: From ethanol/water mixtures to remove unreacted precursors .

-

Column Chromatography: Silica gel with dichloromethane/methanol eluents for high-purity isolates .

Physicochemical Properties

Data extrapolated from tetrabutylammonium chloride (CAS 37451-68-6) and related salts :

| Property | Value/Description |

|---|---|

| Melting Point | 40–45°C (estimated) |

| Density | 1.12–1.18 g/cm³ (in aqueous solutions) |

| Solubility | Highly soluble in water, methanol, DMF |

| Thermal Stability | Stable up to 230°C; decomposes above |

| Viscosity (25°C) | 2.5–3.0 cP (1M aqueous solution) |

Solvent Interactions (based on tetrabutylammonium bromide studies ):

-

Polar Solvents: Enhanced solubility due to ion-dipole interactions.

-

Alcohols: Solubility decreases with increasing chain length (methanol > ethanol > 1-butanol).

-

Temperature Dependence: Ultrasonic velocity decreases with temperature, indicating reduced intermolecular cohesion .

Applications and Industrial Relevance

Phase-Transfer Catalysis

The compound’s amphiphilic nature facilitates reactions between immiscible phases. Example:

Ionic Liquid Applications

-

Electrolytes: Potential use in batteries due to high ionic conductivity and thermal stability .

-

Green Chemistry: Replacement for volatile organic solvents in synthesis .

Pharmaceutical Intermediates

The trifluoromethoxy group is prevalent in bioactive molecules. This salt could serve as a precursor in:

-

Antiviral Agents: Fluorinated groups improve membrane permeability .

-

Anticancer Drugs: Quaternary ammonium moieties target mitochondrial membranes .

| Parameter | Value |

|---|---|

| TEEL-1 (Threshold Effect) | 0.2–0.6 mg/m³ (airborne) |

| PAC-1 (Protective Action) | 1.5–4 mg/m³ |

| Handling Precautions | Use PPE, avoid inhalation |

Environmental Impact: Moderate ecotoxicity; avoid aqueous discharge without neutralization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume